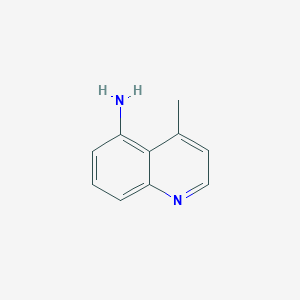

4-Methylquinolin-5-amine

Descripción general

Descripción

4-Methylquinolin-5-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amine group at the 5-position and a methyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylquinolin-5-amine typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde containing an active methylene group. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The methyl and amine groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methylquinolin-5-nitroso or 4-methylquinolin-5-nitro derivatives.

Reduction: Formation of 4-methyl-1,2,3,4-tetrahydroquinolin-5-amine.

Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

While the specific compound "4-Methylquinolin-5-amine" is not extensively documented in the provided search results, the broader applications of quinoline derivatives, including those with structural similarities, can offer insights into its potential uses.

Scientific Research Applications

Biological Research: Quinoline derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They can modulate signaling pathways related to cell growth and apoptosis and interact with molecular targets like enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Medicinal Chemistry: Quinoline derivatives are used as scaffolds for developing new drugs targeting infectious diseases and cancer. Their interactions with biological macromolecules, such as proteins involved in disease pathways, show strong binding affinities, indicating potential therapeutic applications.

Antimicrobial Activity: Some quinoline derivatives have demonstrated antimicrobial efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa, exhibiting low minimum inhibitory concentration (MIC) values. 8-Quinolinamines have shown potent in vitro antimalarial activity against drug-sensitive and drug-resistant Plasmodium falciparum strains .

Industrial Applications: Quinoline derivatives are valuable building blocks in the chemical industry for synthesizing pharmaceuticals, agrochemicals, and materials. They are also utilized in producing dyes and pigments. Additionally, they have been explored as catalysts in various chemical reactions, enhancing the efficiency of bond formation in organic synthesis.

Photovoltaics: Quinoline derivatives have gained popularity in third-generation photovoltaic applications. They are used in photovoltaic cells and as materials for the emission layer of organic light-emitting diodes (OLEDs) and transistors .

Case Studies

Antimicrobial Screening: A study evaluated the antimicrobial efficacy of quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds similar to 5,6-Dimethoxy-4-methylquinolin-8-amine exhibited low minimum inhibitory concentration (MIC) values, suggesting strong antimicrobial potential.

| Compound | MIC against Mycobacterium smegmatis (µg/mL) | MIC against Pseudomonas aeruginosa (µg/mL) |

|---|---|---|

| Compound A | 6.25 | 12.5 |

| Compound B | 12.5 | 25 |

Antimalarial Activity: 8-Quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates have been synthesized and evaluated as broad-spectrum anti-infectives . The most effective analogue, N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine, exhibited potent antimalarial activity with IC50 of 20 ng/mL for the D6 strain and 22 ng/mL for the W2 clone of P. falciparum . In vivo studies against Plasmodium berghei showed that several analogues produced 100% cure at 100 mg/kg, with some remaining curative at lower doses .

Mecanismo De Acción

The mechanism of action of 4-Methylquinolin-5-amine involves its interaction with cellular targets. It can influence cellular metabolism by modulating enzyme activity or receptor binding. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.

3-((2-chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one: Exhibits potent antibacterial and antifungal activity.

Uniqueness

4-Methylquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at the 4-position and an amine group at the 5-position makes it a versatile compound for various synthetic and research applications.

Actividad Biológica

4-Methylquinolin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused ring structure containing nitrogen. The presence of the methyl group at the 4-position significantly influences its biological activity compared to other quinoline derivatives.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Methyl group at the 4-position | Induces apoptosis; inhibits tubulin polymerization |

| 2-Methylquinolin-5-amine | Methyl group at the 2-position | Potentially different biological activities |

| 8-Hydroxyquinoline | Hydroxy group at the 8-position | Known for chelating metal ions |

The primary mechanism of action for this compound involves targeting the PI3K/AKT/mTOR pathway , a crucial signaling pathway that regulates cell growth and survival. This compound binds to proteins within this pathway, leading to:

- Inhibition of cell proliferation : By disrupting this pathway, the compound promotes apoptosis in cancer cells.

- Bioavailability : Studies suggest that it has suitable pharmacokinetics for therapeutic use, indicating good absorption and distribution in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness against drug-resistant strains. For instance:

- In vitro studies have shown significant activity against Plasmodium falciparum, with IC50 values ranging from 20 to 4760 ng/mL for both drug-sensitive and drug-resistant strains .

Anticancer Properties

The compound's ability to induce apoptosis makes it a candidate for cancer therapy. In various studies:

- It has been shown to inhibit tubulin polymerization, which is essential for cancer cell division.

- Case studies reveal that treatment with this compound resulted in decreased tumor growth in animal models .

Case Studies

- Antimalarial Efficacy : A study demonstrated that analogues of this compound cured infected mice at doses as low as 25 mg/kg against Plasmodium berghei. Notably, compounds with similar structures showed varied efficacy, emphasizing the importance of structural modifications .

- Cancer Cell Lines : In vitro tests on human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, particularly in breast and lung cancer models. The mechanism involved activation of apoptotic pathways and inhibition of cell cycle progression .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary studies indicate low toxicity levels; however, further comprehensive toxicity evaluations are necessary to establish safety profiles for clinical applications.

Future Directions

The versatility of quinoline derivatives like this compound suggests potential applications beyond current uses:

- Drug Development : Continued exploration into its mechanism may lead to new therapeutic agents targeting resistant pathogens and cancers.

- Synthetic Modifications : Future research could focus on modifying its structure to enhance efficacy or reduce side effects.

Propiedades

IUPAC Name |

4-methylquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSWMEOYZKDHDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC2=CC=CC(=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.